molecular formula C14H13F3N4O3 B2492773 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1798459-53-6

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2492773
CAS No.: 1798459-53-6
M. Wt: 342.278
InChI Key: JFUWQMGXEQUZLV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the pyrimidine ring is reacted with 3-(trifluoromethyl)aniline.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-chlorophenyl)urea:

Uniqueness

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-11-10(7-18-13(21-11)24-2)20-12(22)19-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWQMGXEQUZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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